molecular formula C20H24N4O3 B2761154 1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902043-71-4

1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2761154
CAS RN: 902043-71-4
M. Wt: 368.437
InChI Key: YQKMURFVWBUOMM-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to design compounds for treating human diseases. Its unique features include efficient exploration of pharmacophore space, stereochemistry contribution, and non-planarity due to “pseudorotation” (non-flatness). Let’s explore the applications of pyrrolidine derivatives:

Other Potential Applications

While the specific compound has been studied primarily in the context of FGFR inhibition and pyrrolidine-based drug discovery, it’s essential to keep an eye on emerging research. As the field evolves, new applications may arise.

Mechanism of Action

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis .

Biochemical Pathways

The activation of the FGFR leads to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The compound significantly inhibits the migration and invasion of 4T1 cells . This suggests that it may have a potential therapeutic effect in the treatment of cancers where the FGFR pathway is implicated.

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14-7-5-10-24-17(14)21-18-15(19(24)25)13-16(23(18)11-6-12-27-2)20(26)22-8-3-4-9-22/h5,7,10,13H,3-4,6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMURFVWBUOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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